Iomeprol

描述

碘普罗尔是一种非离子型单体碘化对比剂,主要用于 X 射线成像。它以其高溶解度和低渗透压而闻名,使其成为各种诊断程序的首选。 碘普罗尔以 Imeron 和 Iomeron 等商品名销售 . 它被归类为水溶性、肾营养性、低渗透压的 X 射线对比剂 .

准备方法

碘普罗尔的合成涉及几个关键步骤:

起始原料: 该过程从 5-二甲氨基-2,4,6-三碘间苯二甲酸开始。

磺酰氯化反应:

氯乙酰化反应: 氯乙酰基被添加到分子中。

酰胺化反应: 此步骤涉及酰胺键的形成。

羟基化反应: 羟基被引入分子.

化学反应分析

Stability and Reactivity

- Solvent Effects : The solvent environment influences the electronic and structural properties of iomeprol. Increased solvent polarity raises the molecule's stability .

- Frontier Orbital Energies : Solvents cause the HOMO (highest occupied molecular orbital) values to become more negative and the LUMO (lowest unoccupied molecular orbital) values to become more positive as the dielectric constant increases. It is more difficult to remove an electron from this compound in water compared to a gas phase .

- Hyperconjugative Interaction : Intramolecular hyperconjugative interactions exist between the iodine atoms and the benzene ring within this compound. For example, energies for the interaction n3(I1) → π*(C15-C18), n3(I2) → π*(C16-C19) and n3(I3) → (C17-C20) are 7.72, 7.83 and 7.49 kcalmol-1, respectively demonstrate the intramolecular hyperconjugative interaction between the iodine atoms and benzene ring is strong in the ground state for this compound in gas phase .

Interactions and Adverse Reactions

- Hypersensitivity Reactions : this compound can induce hypersensitivity reactions, both immediate and non-immediate [4, 8, 9, 30]. Skin tests reveal cross-reactivity with other iodinated contrast media like iopamidol .

- Erythrocyte Proteins : this compound affects the thermal stability of erythrocyte proteins .

- Iodine Release: Iodinated contrast media can affect thyroid function because they contain iodine .

Environmental Considerations

- Environmental Transport: Studies have investigated the transport and biochemical transformations of this compound in stream and groundwater environments .

- Hospital Wastewater: this compound is a pharmaceutical residue found in hospital wastewater .

Disclaimer: This information is intended for research purposes. Please consult qualified professionals for accurate diagnoses and treatment.

科学研究应用

碘普罗尔在科学研究中具有广泛的应用范围:

化学: 它被用作各种化学分析中的对比剂。

生物学: 碘普罗尔用于生物学研究,以增强生物组织的成像。

医学: 其主要用途是医学成像,特别是 X 射线和计算机断层扫描 (CT) 扫描。它有助于可视化血管、器官和其他结构。

作用机制

碘普罗尔通过增强 X 射线图像的对比度起作用。它含有碘原子,这些原子非常有效地吸收 X 射线。当注入体内时,碘普罗尔会增加不同组织和结构之间的对比度,使其在 X 射线图像上更加清晰可见。 该化合物通过肾脏以原形排出 .

相似化合物的比较

碘普罗尔与其他碘化对比剂如碘海醇、碘帕米醇和碘克沙醇进行比较:

碘海醇: 与碘普罗尔类似,碘海醇是一种非离子型、低渗透压的对比剂。

生物活性

Iomeprol is a non-ionic, monomeric, water-soluble iodinated contrast agent commonly used in diagnostic imaging, particularly in X-ray and CT scans. It is characterized by its low osmolality and viscosity compared to other contrast media, which contributes to its safety profile and tolerability in patients. This article delves into the biological activity of this compound, exploring its pharmacodynamics, interactions with blood components, metabolic effects, and potential clinical implications.

Chemical Structure and Composition

This compound is composed of three covalently bound iodine atoms, which are crucial for its radiographic properties. Its molecular formula is C_16H_21I_3N_2O_5S, and it has a molecular weight of 555.1 g/mol. The compound's low osmolality (approximately 400 mg I/mL) minimizes adverse reactions during imaging procedures.

As a contrast agent, this compound enhances the visibility of internal structures during imaging by increasing the attenuation of X-rays. Its non-ionic nature reduces the likelihood of osmotic reactions that are common with ionic contrast agents.

Interaction with Blood Components

Recent studies have investigated the effects of this compound on human blood samples. Notably, it was found that this compound treatment resulted in minimal changes to the thermal stability of erythrocyte proteins compared to other contrast agents like Iodixanol. Specifically:

- Thermal Stability Changes : The maximum temperature () and enthalpy change () were assessed in erythrocytes treated with 40 mM this compound. The results showed negligible alterations in protein stability, suggesting a lower risk for adverse effects related to blood component interactions .

| Parameter | This compound | Iodixanol | Iobitridol |

|---|---|---|---|

| (°C) | 62.9 | 63.5 | 62.7 |

| (J/g) | 0.02 | 0.03 | 0.01 |

Metabolic Effects

In animal models, administration of this compound has been associated with transient metabolic changes such as increased levels of bilirubin and gamma-glutamyl transferase (GGT). These findings indicate that while this compound is generally well tolerated in humans, it may induce metabolic alterations that warrant monitoring during clinical use .

Clinical Tolerability

Clinical examinations have demonstrated that this compound is well tolerated among patients undergoing imaging studies. Adverse effects are rare but can include mild allergic reactions or renal impairment in susceptible individuals . The compound's favorable safety profile makes it a preferred choice among clinicians.

Clinical Studies

A review of clinical data indicated that patients receiving this compound experienced fewer adverse events compared to those administered other iodinated contrast agents. For instance, a study involving patients with chronic kidney disease highlighted that this compound did not significantly impact renal function when used appropriately .

Environmental Impact

Research has also noted the environmental implications of this compound due to its presence in wastewater from medical facilities. Studies have shown that conventional sewage treatment processes may not effectively remove iodinated contrast agents like this compound, leading to potential ecological consequences .

属性

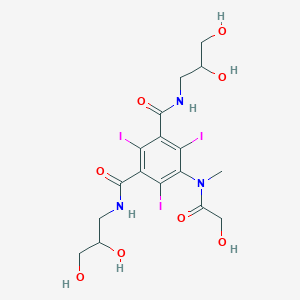

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKDOADNQSYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049061 | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78649-41-9 | |

| Record name | Iomeprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iomeprol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iomeprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMEPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is iomeprol eliminated from the body?

A1: this compound is primarily eliminated from the body unchanged via glomerular filtration, meaning it is excreted through the kidneys. [, , ] This process is generally rapid, with a majority of the administered dose excreted within 24 hours. [, , ]

Q2: What is the safety profile of this compound compared to other contrast agents?

A4: Numerous studies have demonstrated that this compound exhibits a favorable safety profile comparable to other low-osmolar contrast media. [, , , , , , , , , ] Specifically, it has shown similar safety and efficacy compared to non-ionic monomers like iopamidol, iohexol, and ioversol, with no significant differences observed. [] While this compound's diagnostic efficacy is comparable to iopromide, one study on 1200 patients indicated a significantly higher incidence of adverse events and reactions with iopromide. [] Importantly, this compound has demonstrated better tolerability and safety than the ionic dimer ioxaglate in specific applications like percutaneous coronary interventions, where ioxaglate caused a significantly higher incidence of allergy-like reactions. []

Q3: Does the iodine concentration of this compound influence its safety?

A5: Studies comparing this compound 300 mg I/ml with this compound 400 mg I/ml for abdominal angiography did not reveal statistically significant differences in various renal function parameters. [] Both concentrations induced osmotic diuresis and temporary effects on proximal tubular function, which were reversible. [] While higher iodine concentrations may enhance contrast in imaging, they may also increase the risk of adverse events. The choice of concentration should be individualized based on the clinical scenario and patient risk factors.

Q4: Are there specific patient populations where this compound use warrants caution?

A6: While generally safe, this compound, like all contrast agents, can induce adverse reactions. [, , ] A retrospective study suggested a higher severity of adverse reactions, albeit with a different profile, for this compound compared to iopromide. [, ] Patients with a history of allergic reactions to contrast media should be carefully evaluated before this compound administration.

Q5: Does this compound affect renal arterial tone?

A8: Contrary to the belief that contrast media constrict renal arteries, studies have shown that both iohexol and this compound relax isolated human and porcine renal arterial segments in vitro. [] This finding challenges the hypothesis that contrast-induced nephropathy results from direct vasoconstriction by the contrast agent on vascular smooth muscle. []

Q6: Does this compound impact red blood cell filterability?

A10: Yes, the osmotic effects of this compound can influence red blood cell filterability. [] When compared to iohexol and iothalamate, this compound demonstrated the least impact on filterability due to its lower osmolality. [] While this compound may cause minimal echinocytic changes in red blood cells, these changes have a negligible influence on filterability. []

Q7: Does this compound penetrate the blood-brain barrier?

A12: While this compound is not intended for intrathecal use, studies in dogs demonstrated that it can penetrate the blood-brain barrier after intrathecal administration. [] This penetration was evidenced by an increase in brain tissue density, as measured by Hounsfield units on CT scans, peaking 5–24 hours after injection. [] The extent of brain penetration was comparable to other commonly used myelographic contrast media like iopamidol, iohexol, and ioversol. [] These findings highlight the importance of careful consideration when administering this compound in patients with potential blood-brain barrier compromise.

Q8: How does iodine concentration affect this compound's performance in multislice CT of the pancreas?

A13: Studies indicate that a higher iodine concentration of this compound (400 mg/ml) leads to superior arterial phase contrast enhancement compared to a lower concentration (300 mg/ml) in multislice CT of the pancreas. [] This improved enhancement was observed in various structures, including the aorta, superior mesenteric artery, coeliac trunk, pancreas, pancreatic carcinomas, kidneys, spleen, and small intestine wall. [] The enhanced visualization of vessels with the higher concentration could potentially improve the diagnostic accuracy of MSCT in evaluating pancreatic pathology. []

Q9: Are there any promising developments in this compound formulations?

A14: Research on liposomal formulations of this compound shows promise for enhancing diagnostic capabilities. [, ] Preliminary findings indicate that these formulations may facilitate improved CT assessment of intrahepatic malignancies and enhance CT angiography procedures. [, ] These advancements highlight the potential for refining this compound delivery and expanding its clinical applications in the future.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。